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molecular formula C18H20N2O2 B8548067 2-Piperazinecarboxylic acid,4-phenyl-1-(phenylmethyl)-

2-Piperazinecarboxylic acid,4-phenyl-1-(phenylmethyl)-

Cat. No. B8548067
M. Wt: 296.4 g/mol
InChI Key: WQCVASOGLJFSAN-UHFFFAOYSA-N
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Patent
US05051422

Procedure details

Suspend 4-phenyl-1-(phenylmethyl)-2-piperazinecarboxamide (14.5 g, 49 mmol)in ethylene glycol (400 mL) and add potassium hydroxide (27.5 g, 490 mmol).Heat this mixture to 150° C. for 18 h. After this time, remove the solvent in vacuo. Add 6M hydrochloric acid (81.5 mL, 0.49 mol) and water (300 mL) and filter the resultant solid to obtain the title compound.
Name
4-phenyl-1-(phenylmethyl)-2-piperazinecarboxamide
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step Two
Quantity
81.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[CH2:12][CH2:11][N:10]([CH2:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH:9]([C:20](N)=[O:21])[CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:23].[K+].Cl.O>C(O)CO>[C:1]1([N:7]2[CH2:12][CH2:11][N:10]([CH2:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH:9]([C:20]([OH:21])=[O:23])[CH2:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
4-phenyl-1-(phenylmethyl)-2-piperazinecarboxamide
Quantity
14.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1CC(N(CC1)CC1=CC=CC=C1)C(=O)N
Step Two
Name
Quantity
27.5 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
81.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After this time, remove the solvent in vacuo
FILTRATION
Type
FILTRATION
Details
filter the resultant solid

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CC(N(CC1)CC1=CC=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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